molecular formula C19H18O3 B14194023 3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid CAS No. 847447-27-2

3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid

Cat. No.: B14194023
CAS No.: 847447-27-2
M. Wt: 294.3 g/mol
InChI Key: OUIAIHOCZSHXNG-UHFFFAOYSA-N
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Description

3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid is an organic compound characterized by its unique structure, which includes a methoxyphenyl group and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid typically involves a series of organic reactions. One common method is the aldol condensation reaction, where an aldehyde and a ketone react in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Additionally, solvent-free or green chemistry approaches may be employed to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{2-[3-(4-Hydroxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid
  • 3-{2-[3-(4-Methylphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid
  • 3-{2-[3-(4-Chlorophenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid

Uniqueness

3-{2-[3-(4-Methoxyphenyl)prop-1-en-1-yl]phenyl}prop-2-enoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This structural feature can enhance its solubility, stability, and overall effectiveness in various applications compared to similar compounds.

Properties

CAS No.

847447-27-2

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-[2-[3-(4-methoxyphenyl)prop-1-enyl]phenyl]prop-2-enoic acid

InChI

InChI=1S/C19H18O3/c1-22-18-12-9-15(10-13-18)5-4-8-16-6-2-3-7-17(16)11-14-19(20)21/h2-4,6-14H,5H2,1H3,(H,20,21)

InChI Key

OUIAIHOCZSHXNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC=CC2=CC=CC=C2C=CC(=O)O

Origin of Product

United States

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